molecular formula C6H6BrClN2O2 B129309 5-Bromo-4-chloro-2,6-dimethoxypyrimidine CAS No. 42362-16-3

5-Bromo-4-chloro-2,6-dimethoxypyrimidine

Cat. No. B129309
CAS RN: 42362-16-3
M. Wt: 253.48 g/mol
InChI Key: XQJBRHJTKOSSEE-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a halogenated pyrimidine derivative, which is a class of nitrogen-containing heterocyclic compounds. These compounds are significant in various fields, including pharmaceuticals and chemical synthesis, due to their versatile reactivity and potential biological activity.

Synthesis Analysis

The synthesis of halogenated pyrimidines can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine reacting with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Another approach includes condensation reactions, such as the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole under reflux conditions in ethanol . Additionally, bromination of different pyrimidine precursors can lead to various bromosubstituted pyrimidine derivatives, which are useful intermediates in further chemical transformations .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray crystallography, which provides detailed information about the crystalline network and intramolecular interactions, such as hydrogen bonds . The crystal structure analysis can reveal the presence of different tautomeric forms of the pyrimidine cations, as well as instances of disorder in the crystal lattice .

Chemical Reactions Analysis

Halogenated pyrimidines can undergo a variety of chemical reactions. For instance, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines can afford substituted aminopyrimidines . The presence of halogen functionalities on the pyrimidine nucleus allows for further diversification through reactions such as palladium-catalyzed cross-couplings and direct aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines, such as their thermal stability, can be characterized by spectroscopic and thermal analysis tools . The reactivity of these compounds in aminolysis reactions can vary depending on the halogen substituents, with bromopyrimidines generally being more reactive than their chloro counterparts . The electronic spectra and molecular orbital energy level diagrams can be explored using TD-DFT results to assign transitions and identify electrophilic and nucleophilic regions on the molecule .

Scientific Research Applications

Synthesis of Uracil and Adenine Phosphonic Acids

5-Bromo-4-chloro-2,6-dimethoxypyrimidine has been used in the synthesis of uracil-5-phosphonic acid and adenine-8-phosphonic acid, offering a method to create these significant compounds (Maruyama et al., 1983).

Development of Antiviral Agents

This chemical has played a role in the development of antiviral agents, particularly in the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showing potential against retrovirus replication (Hocková et al., 2003).

Generation of Silyl and Stannyl Pyrimidines

The compound is a precursor in the synthesis of silyl and stannyl derivatives of pyrimidines, contributing to the exploration of these organometallic compounds (Párkányi et al., 1988).

New Routes to Thiadiazine Derivatives

5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a starting material in the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, which are compounds of interest in various chemical research applications (Rahimizadeh et al., 2007).

Chemo- and Regioselective Functionalization of Uracil Derivatives

The compound has been utilized in the chemo- and regioselective functionalization of uracil derivatives, demonstrating its utility in synthesizing important pharmaceuticals (Boudet & Knochel, 2006).

properties

IUPAC Name

5-bromo-4-chloro-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJBRHJTKOSSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)OC)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481316
Record name 5-Bromo-4-chloro-2,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2,6-dimethoxypyrimidine

CAS RN

42362-16-3
Record name 5-Bromo-4-chloro-2,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Chloro-2,6-dimethoxy-pyrimidine (2.2 g, 12.6 mmol) and sodium bicarbonate (2.39 g, 28.4 mmol) were stirred in aqueous methanol (50%, 40 mL) at room temperature. Bromine (3.52 g, 22.0 mmol) was added dropwise over a period of 60 minutes. After the addition was complete, stirring was continued or additional 60 minutes. The solid was collected and was washed with water to yield 6.2 g of crude material. 3.1 g of the crude material were dissolved in hot methanol (40 mL) and water (10 mL) was added. The resultant precipitate was collected and dried in vacuo to yield the product (1.0 g, 3.95 mmol). 1H (CDCl3): δ=4.05 (s, 3H), 3.99 (s, 3H) ppm.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 250 mL round bottom flask, 4-chloro-2,6-dimethoxy-pyrimidine (3.25 g, 18.65 mmol) and NaHCO3 (3.6 g, 42.9 mmol) was charged with MeOH and water (1:1 ratio, 160 mL). Bromine (1.44 mL, 27.97 mmol) was added to the mixture dropwise (in 1 hour). The reaction was stirred at room temperature overnight. The reaction mixture was concentrated down. Ethyl acetate was added, followed by washing with brine. The organic layer was concentrated down and purified (silica gel, 0-50% EtOAC/hexane) to give white solid (4.06 g, 86%). LC-MS shows 255.1 (M+1). 1H NMR (300 MHz, CDCl3): δ 4.07 (s, 3H), 3.98 (s, 3H); 13C NMR (300 MHz, CDCl3): δ 168.27; 162.79; 160.38; 97.08; 55.78; 55.70.
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Name
Yield
86%

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